3-Ethoxyhexan-2-one
Description
3-Ethoxyhexan-2-one (CAS 7149-29-3) is a ketone derivative with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.19 g/mol. Its structure consists of a six-carbon chain (hexan-2-one backbone) with an ethoxy (-OCH₂CH₃) substituent at the third carbon position. This compound is primarily utilized in organic synthesis and may serve as an intermediate in pharmaceutical or fragrance industries. Its reactivity is influenced by the ketone group and the electron-donating ethoxy moiety, which can stabilize enolate intermediates during reactions .
Properties
CAS No. |
161974-03-4 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.214 |
IUPAC Name |
3-ethoxyhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-4-6-8(7(3)9)10-5-2/h8H,4-6H2,1-3H3 |
InChI Key |
PMLQQFUMAMPEQP-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C)OCC |
Synonyms |
2-Hexanone, 3-ethoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-Ethoxyhexan-2-one with key analogues:
Physical and Chemical Properties
- Boiling Points/Solubility: Linear ketones like this compound are less polar than cyclic analogues (e.g., 3-Ethoxy-2-cyclohexen-1-one), leading to higher solubility in non-polar solvents. Halogenated derivatives (e.g., diiodo compound in ) exhibit higher molecular weights and lower volatility .
- Stability: Ethoxy groups enhance steric hindrance, reducing oxidation susceptibility compared to hydroxy-substituted ketones. Conjugated enones (e.g., cyclohexenone derivatives) are prone to photochemical reactions .
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